HC Blue no. 2
Overview
Description
HC Blue No. 2, also known as Hair Colorant Blue No. 2, is an aromatic amine used primarily as a colorant in hair dyes. It appears as a dark blue powder and is utilized in both semi-permanent and permanent hair coloring systems. The compound imparts color to hair without the need for oxidative reactions, making it a non-oxidative hair dye .
Mechanism of Action
Target of Action
HC Blue No. 2, an aromatic amine, is a non-oxidative hair dye . Its primary target is the hair, specifically the hair fiber . It directly colors the hair without having to react with other components of the hair dye product .
Mode of Action
HC Blue No. 2 imparts color to the hair by directly interacting with the hair fibers . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .
Biochemical Pathways
The specific biochemical pathways affected by HC Blue NoIt has been found to induce gene mutation in bacteria . It also induced DNA damage, gene mutation, and sister chromatid exchange in cultured mammalian cells .
Pharmacokinetics
In studies with volunteers, less than 0.1% of HC Blue No. 2 applied to the scalp was absorbed over a period of 30 days . This suggests that the compound has low bioavailability when applied topically. The National Toxicology Program’s oral feeding bioassays show the ingredient to be relatively non-toxic .
Result of Action
The primary result of HC Blue No. 2’s action is the coloring of hair . It has also been found to induce gene mutation in bacteria and cause dna damage in cultured mammalian cells .
Action Environment
The action of HC Blue No. 2 can be influenced by various environmental factors. For instance, the exact color it imparts to the hair can depend on the other ingredients used in the hair dye product and the starting color of the hair . .
Biochemical Analysis
Biochemical Properties
HC Blue No. 2 plays a significant role in biochemical reactions, particularly in the context of its use in hair dyes. The compound interacts with various enzymes and proteins involved in the pigmentation process. For instance, this compound can interact with tyrosinase, an enzyme crucial for melanin synthesis. This interaction can lead to the formation of colored complexes that contribute to the dyeing effect . Additionally, HC Blue No. 2 may interact with other biomolecules such as keratin, the primary protein in hair, enhancing its binding and color retention properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In keratinocytes, the primary cells in the epidermis, this compound can influence cell function by altering cell signaling pathways and gene expression. For example, exposure to HC Blue No. 2 has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Furthermore, HC Blue No. 2 can impact cellular metabolism by affecting the activity of enzymes involved in energy production and detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For instance, HC Blue No. 2 can inhibit the activity of certain enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, HC Blue No. 2 can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that HC Blue No. 2 remains relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Exposure to light and heat can accelerate the degradation process, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to HC Blue No. 2 in in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its safety for use in cosmetic formulations .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. At low to moderate doses, HC Blue No. 2 has been shown to be relatively non-toxic, with minimal adverse effects observed . At high doses, HC Blue No. 2 can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, with significant toxicity occurring only at doses much higher than those used in cosmetic formulations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the excretion of HC Blue No. 2 and its metabolites from the body, reducing its potential toxicity . Additionally, HC Blue No. 2 can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, HC Blue No. 2 can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, HC Blue No. 2 can bind to proteins such as albumin, which helps in its distribution to different cellular compartments . The localization and accumulation of HC Blue No. 2 within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. HC Blue No. 2 can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . For example, HC Blue No. 2 can be phosphorylated or acetylated, which can direct it to specific organelles where it exerts its effects . The localization of HC Blue No. 2 within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
HC Blue No. 2 can be synthesized through a two-step process. The first step involves reacting 4-fluoro-3-nitroaniline with ethylene oxide to produce 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline. This intermediate is then reacted with monoethanolamine to yield HC Blue No. 2 . The compound has a molecular weight of 285 and appears as a dark blue microcrystalline or amorphous powder with a melting range of 83.5-90°C in one lot and 93-98°C in another .
Chemical Reactions Analysis
HC Blue No. 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is primarily used in its reduced form as a hair dye.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The aromatic amine group allows for substitution reactions, particularly in the presence of suitable reagents.
Common reagents used in these reactions include ethylene oxide and monoethanolamine. The major products formed from these reactions are intermediates that lead to the final HC Blue No. 2 compound .
Scientific Research Applications
HC Blue No. 2 is extensively used in the cosmetic industry, particularly in hair dye formulations. It is used in semi-permanent hair coloring systems that are usually applied in a shampoo base and contain thickeners, alkalizers, and foam stabilizers. The compound is also used in permanent hair coloring systems where the color is produced inside the hair fiber .
In scientific research, this compound has been studied for its safety and toxicity. Studies have shown that less than 0.1% of the compound is absorbed over a period of 30 days when applied to the scalp . It has been evaluated for mutagenicity and carcinogenicity, with findings indicating that while it is mutagenic, it is not carcinogenic .
Comparison with Similar Compounds
HC Blue No. 2 is often compared with other nitrophenylenediamine dyes, such as HC Blue No. 1. While both compounds are used as hair colorants, HC Blue No. 1 has been found to induce hepatocellular carcinomas in mice, whereas HC Blue No. 2 did not . The differences in their carcinogenic potencies are attributed to qualitative and quantitative differences in their metabolism and genetic toxicity .
Similar compounds include:
HC Blue No. 1: Another nitrophenylenediamine dye used in hair coloring.
HC Yellow No. 2: A related compound used for yellow hair dyes.
HC Red No. 3: A red dye used in hair coloring formulations.
HC Blue No. 2’s unique properties, such as its non-oxidative nature and lower carcinogenic potential, make it a preferred choice in certain hair dye formulations .
Properties
IUPAC Name |
2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c16-6-3-13-11-2-1-10(9-12(11)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUTEVJIISHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020193 | |
Record name | HC Blue 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hc blue 2 is a dark blue to dark brown microcrystalline powder. (NTP, 1992), Dark-blue (75% pure) or blackish-blue (98% pure) solid, with a copper cast; [HSDB] | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC Blue 2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5482 | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in water, ethanol, methanol and acetone | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
HC Blue #2 is available commercially with a purity greater than or equal to 95% with possible impurities, including methylamine (<1%), 1,2-dihydroxyethane (<1%), and water (<1%). It is also available in a technical grade containing 55-90% dye, 10-30% inorganic salts and 2,2-((4-amino-3-nitrophenyl)imino)bis (ethanol) (<7%) as a possible impurity. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark-blue microcrystalline (75% pure) or blackish-blue amorphous powder (98% pure), with a copper cast. | |
CAS No. |
33229-34-4 | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HC Blue 2 | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=33229-34-4 | |
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Record name | HC Blue No. 2 | |
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Record name | HC Blue 2 | |
Source | EPA DSSTox | |
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Record name | 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.722 | |
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Record name | HC BLUE NO. 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0EL1931V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
182 to 194 °F (NTP, 1992), 93-98 °C (98% pure) | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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